molecular formula C18H21N3O4 B3015798 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide CAS No. 898455-66-8

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide

Cat. No.: B3015798
CAS No.: 898455-66-8
M. Wt: 343.383
InChI Key: FXDABCGTBUTTTO-UHFFFAOYSA-N
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Description

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide (: 898420-76-3) is a chemical compound with the molecular formula C24H24FN3O4 and a molecular weight of 437.47 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The core structure of this compound incorporates a 4-phenylpiperazine moiety, a functional group frequently explored in medicinal chemistry for its versatile binding properties and potential biological activity . The molecular framework also features a 4H-pyran ring system, a structure recognized as a versatile building block in synthetic and medicinal chemistry for creating diverse molecular architectures . Researchers can utilize this compound as a key intermediate or building block in multicomponent reactions, which are valuable for generating diverse molecular structures with enhanced efficiency and high atom economy . Its structure makes it a candidate for screening in various biochemical assays, particularly those investigating targets that interact with complex heterocyclic systems. Piperazine-containing compounds are known to be investigated for a range of potential activities, and this compound may be of interest in early-stage drug discovery research .

Properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c19-18(23)13-25-17-12-24-15(10-16(17)22)11-20-6-8-21(9-7-20)14-4-2-1-3-5-14/h1-5,10,12H,6-9,11,13H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDABCGTBUTTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with the pyran intermediate.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with an acetamide derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with various molecular targets, including enzymes and receptors, which could lead to significant pharmacological effects.

Potential Therapeutic Uses:

  • Neurological Disorders: Research is ongoing to explore its efficacy in treating conditions such as depression and anxiety, leveraging the piperazine moiety's known interactions with neurotransmitter receptors.
  • Antibacterial Activity: Preliminary studies indicate that it may exhibit antibacterial properties, making it a candidate for developing new antibacterial agents.

Organic Synthesis

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical reactions, including:

  • Cyclization Reactions: The formation of the pyran ring can be achieved through cyclization reactions involving suitable precursors.
  • Nucleophilic Substitution: The introduction of the piperazine moiety typically occurs via nucleophilic substitution reactions.

Chemical Reactions Analysis

The compound can undergo several chemical transformations:

Reaction TypeDescriptionCommon Reagents
OxidationConverts oxo groups to corresponding oxo derivativesPotassium permanganate (KMnO₄)
ReductionConverts oxo groups to hydroxyl groupsSodium borohydride (NaBH₄)
SubstitutionNucleophiles can be introduced under basic conditionsAmines or alkyl halides

Case Study: Piperazine Derivatives

Research on piperazine derivatives indicates significant potential in treating psychiatric disorders due to their ability to modulate neurotransmitter systems. For instance:

  • A study demonstrated that certain piperazine-based compounds exhibited antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure could enhance therapeutic efficacy.

Case Study: Pyran-Based Compounds

Pyran derivatives have been studied for their antimicrobial properties. For example:

  • A series of pyran compounds showed activity against various bacterial strains, indicating that the incorporation of additional functional groups (like those found in 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yloxyacetamide) could further enhance this activity.

Mechanism of Action

The mechanism of action of 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s pyran core contrasts with the triazole-thione scaffold of compounds 22a–24a.

Substituent Effects :

  • Piperazine vs. Morpholine : Compound 23a (79% yield), which shares the 4-phenylpiperazinylmethyl group with the target compound, shows a higher synthetic yield than 22a (72%), which uses a morpholine substituent. This suggests that the piperazine group may confer favorable reactivity in synthesis .
  • Fluorine Substitution : Compound 24a (83% yield), featuring a 4-fluorophenylpiperazine group, achieves the highest yield, indicating that electron-withdrawing substituents (e.g., fluorine) may enhance reaction efficiency or stability during synthesis .

In contrast, morpholine (22a) is often used to improve solubility or metabolic resistance.

Thione vs. Acetamide Functional Groups :

  • The triazole-thione group in 22a–24a may confer metal-binding or antioxidant properties, whereas the oxyacetamide in the target compound could enhance hydrophilicity or serve as a protease recognition site.

Biological Activity

2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O5, with a molecular weight of 423.469 g/mol. Its structural components include:

  • Pyran Ring : Contributes to the compound's stability and potential reactivity.
  • Piperazine Group : Known for its interactions with neurotransmitter receptors.
  • Acetamide Moiety : Enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation. The presence of the piperazine group is thought to enhance its interaction with bacterial enzymes, leading to effective inhibition.

The proposed mechanism of action involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes crucial for bacterial survival, disrupting metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways, affecting cell function and viability.

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound reported:

  • Tested Strains : Escherichia coli, Staphylococcus aureus.
  • Results : Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating superior antibacterial activity.
Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Escherichia coli8Amoxicillin32
Staphylococcus aureus16Vancomycin64

Study 2: Neuropharmacological Effects

Another significant area of research has focused on the neuropharmacological effects of this compound. In vitro studies have demonstrated its potential as a modulator of neurotransmitter systems, particularly related to anxiety and depression:

  • Tested Mechanisms : Serotonin receptor binding assays.
  • Findings : The compound showed affinity for serotonin receptors, suggesting potential use in treating mood disorders.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyran Ring : Cyclization reactions using appropriate precursors.
  • Introduction of the Piperazine Moiety : Nucleophilic substitution reactions.
  • Acetamide Attachment : Acylation with acetamide derivatives under controlled conditions.

Q & A

Q. What are the common synthetic routes for preparing 2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyran core. For example:

  • Step 1 : Alkylation of the pyran-3-ol derivative with a chloromethyl intermediate under basic conditions (e.g., NaOH in dichloromethane) to introduce the phenylpiperazine moiety .
  • Step 2 : Coupling the resulting intermediate with an acetamide group via nucleophilic substitution or amidation. Reaction conditions must be optimized for pH and temperature to avoid side reactions (e.g., hydrolysis of the oxyacetamide bond) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended to achieve ≥95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the integration of aromatic protons (e.g., phenylpiperazine) and carbonyl groups (pyran-4-oxo, acetamide).
  • Mass Spectrometry (HRMS) : To verify molecular weight (theoretical: ~414.4 g/mol) and fragmentation patterns .
  • HPLC : For purity assessment (e.g., C18 column, UV detection at 254 nm), especially if impurities arise from incomplete substitution at the piperazine nitrogen .

Q. What safety protocols are critical during experimental handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential dust generation during weighing.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity during piperazine substitution. For example, B3LYP/6-31G* level calculations can identify favorable reaction pathways .
  • Reaction Path Search Tools : Software like GRRM or AFIR helps map energetically feasible routes, reducing trial-and-error experimentation .
  • In Silico Solubility Prediction : Tools like COSMO-RS estimate solubility in solvents (e.g., DMF vs. acetonitrile), aiding solvent selection for crystallization .

Q. How to resolve contradictions in reported purity or yield data across studies?

  • Root-Cause Analysis : Compare synthetic protocols (e.g., reaction time, stoichiometry). For instance, excess phenylpiperazine (1.2 equiv) may improve substitution efficiency but increase byproduct formation .
  • Advanced Chromatography : Employ UPLC-MS with charged aerosol detection (CAD) to quantify trace impurities (e.g., unreacted pyran intermediates) .
  • Interlaboratory Validation : Collaborate with independent labs to standardize protocols (e.g., USP guidelines for purity testing) .

Q. What experimental design strategies minimize variability in biological activity assays?

  • DoE (Design of Experiments) : Use fractional factorial designs to test variables (e.g., pH, temperature, solvent polarity) and identify critical factors affecting bioactivity .
  • Kinetic Profiling : Conduct time-resolved assays to distinguish between reversible and irreversible binding modes with target enzymes .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., piperazine-free derivatives) to validate specificity in receptor-binding studies .

Q. How to investigate the metabolic stability of this compound in vitro?

  • Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
  • Metabolite Identification : High-resolution mass spectrometry (HRMS/MS) with data-dependent acquisition (DDA) to detect hydroxylated or demethylated metabolites .

Methodological Considerations

Q. How to validate synthetic intermediates using spectroscopic data?

  • Comparative Analysis : Cross-reference 1H^1H NMR shifts with PubChem data for analogous piperazine-containing compounds (e.g., δ 2.5–3.5 ppm for N-CH2_2 groups) .
  • 2D NMR : Use HSQC and HMBC to confirm connectivity between the pyran oxygen and acetamide carbonyl .

Q. What strategies improve yield in large-scale synthesis?

  • Catalysis : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to reduce reaction time .
  • Flow Chemistry : Continuous-flow reactors enhance mixing efficiency and reduce exothermic risks during alkylation .

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